Home > Products > Screening Compounds P5034 > L-Glutamic acid, 4-(fluoro-18F)-
L-Glutamic acid, 4-(fluoro-18F)- - 1022082-18-3

L-Glutamic acid, 4-(fluoro-18F)-

Catalog Number: EVT-8950789
CAS Number: 1022082-18-3
Molecular Formula: C5H8FNO4
Molecular Weight: 164.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[18F]Fluoroglutamic Acid is a radioconjugate composed of the radionuclide fluorine F 18 conjugated to L-glutamic acid, with potential imaging activity upon positron emission tomography (PET). Upon intravenous administration, the glutamic acid moiety of 4-[18F]fluoroglutamic acid specifically binds to tumor cells and is preferentially taken up by tumor cells due to the higher metabolic activity and enhanced glutaminolytic pathway in these cells compared to normal, healthy cells. Upon internalization and PET, tumor cells can be imaged and assessed. Tumor cells use the amino acid glutamine for nutritional purposes necessary for energy production and growth; as tumor cells proliferate more rapidly than normal healthy cells, glutamine uptake is higher in certain cancer cells.
Overview

L-Glutamic acid, 4-(fluoro-18F)-, also known as (S)-4-(3-[18F]fluoropropyl)-L-glutamic acid or [18F]FSPG, is a radiolabeled derivative of L-glutamic acid. This compound is primarily utilized as a positron emission tomography (PET) imaging agent, enabling the assessment of various physiological processes, particularly in cancer detection and neurological studies. It targets the cystine/glutamate antiporter protein, which plays a crucial role in cellular redox status and amino acid transport .

Source and Classification

L-Glutamic acid, 4-(fluoro-18F)- is classified under radiopharmaceuticals and is specifically categorized as a PET biomarker. Its synthesis involves the incorporation of fluorine-18, a radioactive isotope with a half-life of approximately 110 minutes, making it suitable for real-time imaging applications in clinical settings. This compound is synthesized from non-radioactive precursors through various chemical methods .

Synthesis Analysis

Methods and Technical Details

The synthesis of L-Glutamic acid, 4-(fluoro-18F)- typically follows a one-pot, two-step procedure involving nucleophilic substitution reactions. The process begins with the preparation of a protected naphthylsulfonyloxy-propyl-L-glutamate derivative, which serves as the precursor for fluorine-18 incorporation. The key steps include:

The synthesis can be automated using specialized radiosynthesis systems to enhance efficiency and ensure compliance with good manufacturing practices (cGMP) for clinical applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of L-Glutamic acid, 4-(fluoro-18F)- consists of a glutamic acid backbone with a fluoropropyl group attached at the fourth position. The presence of fluorine enhances its imaging capabilities due to the radioactive properties of fluorine-18.

Key structural data include:

  • Molecular Formula: C₁₃H₁₈FNO₄S
  • Molecular Weight: Approximately 305.35 g/mol
  • Structural Representation: The compound features a carboxylic acid group, an amino group, and a fluorinated side chain that contributes to its biological activity and imaging properties .
Chemical Reactions Analysis

Reactions and Technical Details

L-Glutamic acid, 4-(fluoro-18F)- undergoes several key reactions during its synthesis and application:

  1. Nucleophilic Substitution Reaction: This reaction is critical for attaching the fluorine atom to the glutamic acid backbone. The choice of leaving group (such as naphthylsulfonyloxy) significantly influences the efficiency of this step .
  2. Hydrolysis Reactions: Acidic conditions are employed to remove protective groups post-fluorination, which is essential for obtaining the active form of the compound suitable for biological applications .

These reactions must be carefully controlled to ensure high radiochemical purity and yield.

Mechanism of Action

Process and Data

The mechanism of action for L-Glutamic acid, 4-(fluoro-18F)- primarily involves its interaction with the system xC− transporter. This transporter facilitates the uptake of cysteine and glutamate into cells, influencing cellular redox status and metabolic pathways.

Upon administration, [18F]FSPG is taken up by cells expressing high levels of this transporter, allowing for visualization through PET imaging. This property makes it particularly useful in oncology for detecting tumors that exhibit altered amino acid metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-Glutamic acid, 4-(fluoro-18F)- exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a sterile, colorless solution.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: The compound remains stable in plasma without significant radiolysis for several hours post-synthesis.
  • pH Range: Formulated solutions generally have a pH between 6.5 and 7.5 .

These properties are critical for ensuring that [18F]FSPG can be safely administered in clinical settings.

Applications

Scientific Uses

L-Glutamic acid, 4-(fluoro-18F)- has several significant applications in medical imaging and research:

  1. Cancer Detection: Utilized in PET scans to identify tumors based on their metabolic activity.
  2. Neurological Studies: Assists in evaluating conditions such as multiple sclerosis and other inflammatory brain diseases by measuring glutamate transporter activity.
  3. Drug Resistance Assessment: Helps in understanding chemotherapy resistance mechanisms by monitoring changes in amino acid transport dynamics .
  4. Research Tool: Serves as a valuable tool in studies investigating metabolic pathways involving glutamate.
Introduction to 18F-Labeled Glutamic Acid in Molecular Imaging

Role of 18F-Labeled Amino Acids in Positron Emission Tomography Tumor Imaging

Positron emission tomography (PET) imaging of tumor metabolism has expanded significantly beyond glucose-based tracers to include radiolabeled amino acids that target upregulated transport systems in malignant cells. 18F-labeled amino acid analogs represent a critical class of PET radiotracers designed to visualize increased amino acid transport activity associated with oncogenesis [2] [8]. Unlike the glucose analog 2-deoxy-2-[18F]fluoro-D-glucose, amino acid-based tracers demonstrate lower physiological uptake in normal brain tissue, enabling superior tumor-to-background contrast for cerebral malignancies [2]. These compounds exploit the heightened demand for amino acids required for protein synthesis, nucleotide production, and metabolic reprogramming in rapidly proliferating cancer cells [5] [8].

The development of 18F-labeled glutamic acid derivatives represents a strategic advancement in amino acid tracer design. Glutamate serves as a key metabolic intermediary and participates in multiple transport systems, including system xc− (cystine/glutamate antiporter) and system ASC (alanine-serine-cysteine transporter) [2] [9]. Radiolabeling strategies for these compounds have evolved from multi-step nucleophilic aromatic substitution reactions to more efficient metal-catalyzed radiofluorination and heteroatom-fluorine bond formation techniques [5]. For instance, copper-mediated radiofluorination enables direct labeling of aromatic amino acids under mild conditions compatible with complex biomolecules [5]. These methodological advances have facilitated the development of specific tracers such as (S)-4-(3-18F-fluoropropyl)-L-glutamic acid, designed to target the system xc− transporter with high specificity [1].

Table 1: Key 18F-Labeled Amino Acid Tracers for Tumor Imaging

Tracer AbbreviationChemical NameTransport System TargetedPrimary Tumor Applications
18F-FSPG(S)-4-(3-18F-fluoropropyl)-L-glutamic acidSystem xc−Non-small cell lung cancer, hepatocellular carcinoma, intracranial malignancies
18F-FGln(2S,4R)4-18F-fluoroglutamineSystem L, ASCT2Breast cancer, gliomas
18F-FETO-(2-18F-fluoroethyl)-L-tyrosineSystem LGliomas, brain metastasis
18F-FDOPA6-18F-fluoro-L-3,4-dihydroxyphenylalanineSystem L, AADC enzymeNeuroendocrine tumors, brain tumors

Emergence of 18F-Glutamic Acid Derivatives as Metabolic Probes for Glutaminolysis-Targeted Imaging

Cancer cells exhibit profound metabolic reprogramming that frequently includes heightened dependence on glutaminolysis – the process whereby glutamine is converted to glutamate and subsequently to alpha-ketoglutarate to fuel the tricarboxylic acid cycle [3] [10]. This metabolic adaptation provides biosynthetic precursors and maintains redox homeostasis, particularly in tumors with c-Myc oncogene activation [10]. 18F-glutamic acid derivatives serve as strategic molecular probes to interrogate this pathway by mimicking the behavior of endogenous glutamate, which functions both as a metabolic substrate and an exchange molecule for cystine uptake via system xc− [3] [6].

(S)-4-(3-18F-fluoropropyl)-L-glutamic acid exemplifies this class of targeted probes. Preclinical studies demonstrate its selective accumulation in tumor cells expressing high levels of system xc− transporter, with uptake mechanisms confirmed through competitive inhibition assays using authentic glutamate and specific system xc− inhibitors like sulfasalazine [1] [3]. The molecular design preserves the alpha-amino and alpha-carboxyl groups essential for transporter recognition while incorporating 18F at the gamma-position via a fluoropropyl side chain, maintaining affinity while enabling radiotracking [1]. In glioblastoma models, this tracer shows superior tumor delineation compared to 2-deoxy-2-[18F]fluoro-D-glucose due to minimal background brain uptake [2].

The metabolic fate of these tracers further enhances their utility. Unlike 18F-labeled glutamine analogs that may undergo extensive enzymatic metabolism, glutamic acid derivatives primarily reflect transport activity rather than intracellular metabolism [10]. This provides a more direct measurement of transporter expression and function, which correlates with tumor aggressiveness and treatment resistance [3] [9]. Clinical translation has demonstrated promising results in non-small cell lung cancer patients, where (S)-4-(3-18F-fluoropropyl)-L-glutamic acid PET imaging identified primary and metastatic lesions with high specificity [1].

Table 2: Metabolic Pathways Targeted by Glutamate-Based PET Tracers

Metabolic PathwayBiological Significance in CancerTracer RepresentationImaging Interpretation
System xc− ActivityCystine uptake for glutathione synthesis, redox balance(S)-4-(3-18F-fluoropropyl)-L-glutamic acidReflects tumor antioxidant capacity and oxidative stress response
GlutaminolysisAnaplerotic entry to tricarboxylic acid cycle, biomass production(2S,4R)4-18F-fluoroglutamineIndicates glutamine dependency for energy production
Amino Acid TransportNutrient uptake for protein synthesis and proliferation18F-fluoroethyl-tyrosineMeasures general amino acid demand in tumor cells

Clinical Relevance of System xc− Transporter Targeting in Tumor Redox Homeostasis

The system xc− transporter represents a critical molecular target in cancer imaging and therapy due to its central role in maintaining redox homeostasis in malignant cells [3] [9]. This heterodimeric antiporter, composed of light chain subunit Solute Carrier Family 7 Member 11 and heavy chain subunit Solute Carrier Family 3 Member 2, mediates the 1:1 exchange of intracellular glutamate for extracellular cystine [6] [9]. Imported cystine undergoes rapid reduction to cysteine, the rate-limiting precursor for glutathione synthesis – the primary antioxidant protecting cancer cells from elevated reactive oxygen species associated with rapid proliferation [3] [6].

Molecular regulation of Solute Carrier Family 7 Member 11 expression provides insight into its clinical significance. The transporter is transcriptionally upregulated by oncogenic pathways including nuclear factor erythroid 2-related factor 2 and activating transcription factor 4 under conditions of oxidative stress, while being negatively regulated by tumor protein p53 [9]. Post-translationally, Solute Carrier Family 7 Member 11 stability is enhanced through interaction with CD44 variant proteins that protect against proteasomal degradation [9]. These regulatory mechanisms result in significant Solute Carrier Family 7 Member 11 overexpression across multiple malignancies, including glioblastoma, triple-negative breast cancer, pancreatic ductal adenocarcinoma, and non-small cell lung cancer, where it correlates with poor prognosis and therapeutic resistance [3] [9].

Imaging system xc− activity with (S)-4-(3-18F-fluoropropyl)-L-glutamic acid offers unique insights into tumor biology and potential treatment vulnerabilities. Tumors exhibiting high tracer uptake typically demonstrate glutathione-dependent antioxidant capabilities that confer resistance to radiotherapy and chemotherapy [3] [6]. Preclinical studies confirm that pharmacological inhibition of system xc− with sulfasalazine or imidazole ketone erastin significantly reduces tracer accumulation while inducing ferroptosis – an iron-dependent form of cell death triggered by lipid peroxidation [3] [9]. This establishes a theranostic paradigm where PET imaging can identify tumors susceptible to redox-disrupting therapies. Clinical pilot studies demonstrate successful visualization of system xc− activity in lung cancer patients, with tracer accumulation patterns corresponding to immunohistochemical Solute Carrier Family 7 Member 11 expression in resected specimens [1].

The integration of system xc− imaging with emerging cancer therapies shows particular promise. Immunotherapy approaches involving programmed cell death protein 1 blockade may benefit from companion diagnostics that assess tumor antioxidant capacity, as elevated glutathione levels contribute to immunosuppressive microenvironments [3] [9]. Additionally, tumors exhibiting high system xc− activity may demonstrate enhanced sensitivity to glutaminase inhibitors that disrupt the glutamate-cystine exchange balance [6]. Thus, 18F-labeled glutamic acid derivatives serve not merely as detection tools but as functional probes for precision medicine approaches targeting tumor metabolism and oxidative stress responses.

Properties

CAS Number

1022082-18-3

Product Name

L-Glutamic acid, 4-(fluoro-18F)-

IUPAC Name

(2S)-2-amino-4-(18F)fluoranylpentanedioic acid

Molecular Formula

C5H8FNO4

Molecular Weight

164.12 g/mol

InChI

InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2?,3-/m0/s1/i6-1

InChI Key

JPSHPWJJSVEEAX-OWPBQMJCSA-N

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)F

Isomeric SMILES

C([C@@H](C(=O)O)N)C(C(=O)O)[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.